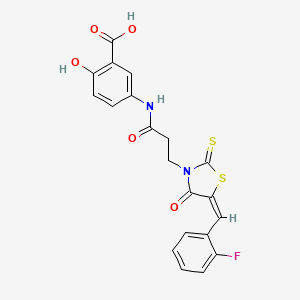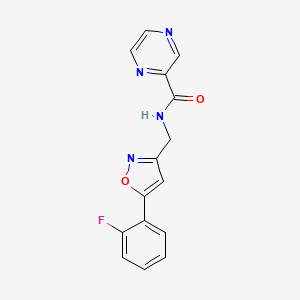
3-((3-chlorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-chlorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione, also known as CP94, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrrole-2,5-dione derivatives and has been shown to exhibit various biological activities.
Scientific Research Applications
Phosphonic Acid Applications
Phosphonic acids, possessing structural similarity with phosphate groups, find applications across bioactive properties (drugs, pro-drugs), bone targeting, material sciences, surface functionalization, and medical imaging. The synthesis of phosphonic acids from various precursors highlights their versatile utility in chemistry, biology, and physics (Sevrain et al., 2017).
Diketopyrrolopyrroles (DPPs)
Diketopyrrolopyrroles are widely used dyes in high-quality pigments, electronics, and fluorescence imaging. Their synthesis, reactivity, and the relationship between structure and optical properties have been extensively reviewed, indicating their ongoing relevance in material science (Grzybowski & Gryko, 2015).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a saturated nitrogen heterocycle, is extensively used in medicinal chemistry for developing treatments for various diseases. Its utility is enhanced by its ability to explore pharmacophore space efficiently and contribute to the molecule's stereochemistry. This review covers bioactive molecules featuring pyrrolidine rings, discussing synthesis strategies and the impact of stereochemistry on biological activity (Li Petri et al., 2021).
Chlorogenic Acid (CGA)
CGA is recognized for its antioxidant, cardioprotective, anti-inflammatory, and neuroprotective roles, among others. It modulates lipid and glucose metabolism, addressing disorders like hepatic steatosis and diabetes. This review calls for further research to optimize CGA's biological and pharmacological effects (Naveed et al., 2018).
PEDOT:PSS Thermoelectric Performance
PEDOT:PSS is a successful organic thermoelectric material, with various treatment methods developed to enhance its performance. This review summarizes these methods, aiming to pave the way for more efficient organic thermoelectric materials (Zhu et al., 2017).
properties
IUPAC Name |
3-(3-chloroanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-8-2-1-3-9(6-8)14-10-7-11(17)15(4-5-16)12(10)18/h1-3,6-7,14,16H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJOLADFIMAPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC(=O)N(C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2692799.png)
![(E)-ethyl 4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)piperazine-1-carboxylate](/img/structure/B2692800.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2692804.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2692805.png)

![2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2692809.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline](/img/structure/B2692810.png)


![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)